molecular formula C23H26ClN3O2 B2578350 1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912896-32-3

1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2578350
CAS No.: 912896-32-3
M. Wt: 411.93
InChI Key: LXGLHFMJJJVUIE-UHFFFAOYSA-N
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Description

1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzodiazole ring, a pyrrolidinone moiety, and a chlorophenoxyethyl group, making it a unique structure with diverse chemical properties.

Scientific Research Applications

1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

    Target of Action

    Compounds with a benzodiazole or benzimidazole moiety often interact with biological macromolecules such as proteins and nucleic acids . The specific targets would depend on the exact structure and properties of the compound.

    Mode of Action

    The interaction of the compound with its targets could involve various types of chemical bonding, including hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can alter the conformation or activity of the target molecules, leading to changes in cellular processes.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as solubility, lipophilicity, and stability. These properties influence how the compound is absorbed into the body, distributed to various tissues, metabolized by enzymes, and excreted from the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. Benzimidazole derivatives have been studied for their potential use in a variety of fields, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Moiety: The final step involves the reaction of the intermediate with butylamine and subsequent cyclization to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate

Uniqueness

1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to the specific positioning of the chlorophenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-butyl-4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2/c1-2-3-12-26-16-17(15-22(26)28)23-25-20-6-4-5-7-21(20)27(23)13-14-29-19-10-8-18(24)9-11-19/h4-11,17H,2-3,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGLHFMJJJVUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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